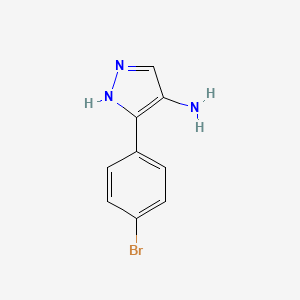

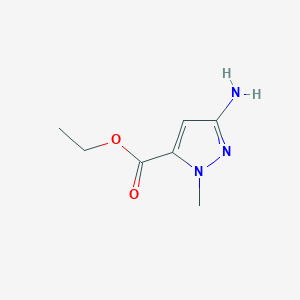

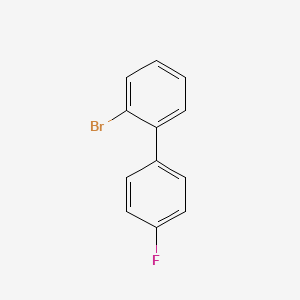

3-(4-bromophenyl)-1H-pyrazol-4-amine

Übersicht

Beschreibung

The compound "3-(4-bromophenyl)-1H-pyrazol-4-amine" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with its structure. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including analgesic, anti-inflammatory, and anti-neoplastic properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions or one-pot synthesis methods. For instance, the synthesis of related compounds has been achieved through condensation reactions, as seen in the one-pot, four-component reaction that produced 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives . Another method described the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives by reacting primary and secondary amines with tosylates of a related pyrazole compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic methods and computational chemistry. For example, the molecular structure and vibrational frequencies of a similar compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using both experimental techniques and theoretical calculations, including density functional theory (DFT) . The geometrical parameters obtained from these studies are typically in agreement with X-ray diffraction data, providing a detailed understanding of the molecular conformation.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. For instance, the methylation of a hydroxyl group in a related pyrazole compound was achieved using sodium hydride and methyl iodide . Such reactions are crucial for modifying the chemical structure to enhance the desired properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure and electronic properties. The small HOMO-LUMO energy gap of a related compound suggests high chemical reactivity and the possibility of intramolecular charge transfer . Additionally, molecular electrostatic potential (MEP) analysis can reveal the distribution of electronic density across the molecule, which is important for understanding its reactivity and interaction with biological targets . The first hyperpolarizability of these compounds can also be calculated to assess their potential in nonlinear optics .

Wissenschaftliche Forschungsanwendungen

Biological Activities of a Newly Synthesized Pyrazoline Derivative

- Summary of Application: This study focused on the biological activities of a newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), on rainbow trout alevins, Oncorhynchus mykiss . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .

- Methods of Application: The study was designed to examine whether the NMR and HPLC characterized newly made pyrazoline derivative B4 may have an anti-neurotoxic potential . B4 was prepared and assayed biologically for AchE activity .

- Results or Outcomes: The study did not provide specific results or outcomes in the search results. For detailed results, you may want to refer to the original research article .

1. Biological Activities of a Newly Synthesized Pyrazoline Derivative

- Summary of Application: This study focused on the biological activities of a newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), on rainbow trout alevins, Oncorhynchus mykiss . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .

- Methods of Application: The study was designed to examine whether the NMR and HPLC characterized newly made pyrazoline derivative B4 may have an anti-neurotoxic potential . B4 was prepared and assayed biologically for AchE activity .

- Results or Outcomes: The study did not provide specific results or outcomes in the search results. For detailed results, you may want to refer to the original research article .

2. 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A Versatile, New Molecular Building Block

- Summary of Application: This study reported the synthesis and liquid crystalline behaviour of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals, i.e., 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole .

- Methods of Application: The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .

- Results or Outcomes: The new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve recommending appropriate safety precautions when handling the compound.

Zukünftige Richtungen

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQTVTWAYCKVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290020 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-1H-pyrazol-4-amine | |

CAS RN |

91857-98-6 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91857-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino-5-(p-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)

![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)